methyl 6-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
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Overview
Description
methyl 6-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . Another approach includes the use of pyrazole derivatives, which are synthesized through eco-friendly methodologies, heterogeneous catalytic systems, and ligand-free systems .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions and the use of advanced catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
methyl 6-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group or other functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
methyl 6-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 6-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates: These compounds share a similar core structure and exhibit various biological activities.
Pyrazole Derivatives: These compounds also contain nitrogen heterocycles and have diverse applications in medicinal chemistry.
Uniqueness
methyl 6-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H19N3O7S |
---|---|
Molecular Weight |
481.5g/mol |
IUPAC Name |
methyl 5-cyano-4-(2-nitrophenyl)-2-oxo-6-(2-oxo-2-phenylmethoxyethyl)sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C23H19N3O7S/c1-32-23(29)20-19(15-9-5-6-10-17(15)26(30)31)16(11-24)22(25-21(20)28)34-13-18(27)33-12-14-7-3-2-4-8-14/h2-10,19-20H,12-13H2,1H3,(H,25,28) |
InChI Key |
UGJUYLLUOAPBPN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C(C(=C(NC1=O)SCC(=O)OCC2=CC=CC=C2)C#N)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1C(C(=C(NC1=O)SCC(=O)OCC2=CC=CC=C2)C#N)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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